トリメチル((2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)エチニル)シラン

説明

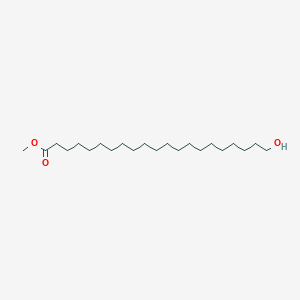

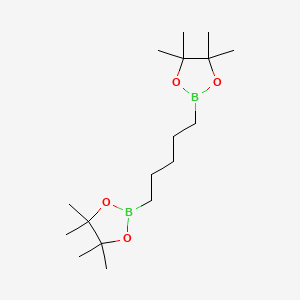

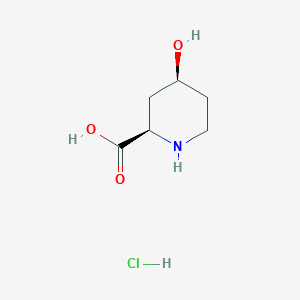

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane is a specialized organosilicon compound featuring a boronic ester group and an ethynyl moiety[_{{{CITATION{{{_1{trimethyl({2-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ...

Synthetic Routes and Reaction Conditions:

Borylation Reaction: The compound can be synthesized through a borylation reaction involving the reaction of a phenylacetylene derivative with a boronic acid pinacol ester in the presence of a palladium catalyst.

Hydroboration: Another method involves the hydroboration of an alkyne or alkene using a borane derivative, followed by subsequent functional group modifications.

Industrial Production Methods: Industrial-scale production typically involves optimizing these synthetic routes to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Hydroboration-Oxidation: It can undergo hydroboration-oxidation to form alcohols.

Substitution Reactions: The boronic ester group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Palladium catalysts (e.g., Pd(PPh3)4)

Base (e.g., potassium carbonate)

Solvents (e.g., toluene, THF)

Temperature: Typically conducted at 50-100°C

Major Products Formed:

Biaryl compounds

Alcohols

Substituted boronic esters

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: Utilized in the development of advanced materials with specific electronic and photonic properties.

Biology:

Bioconjugation: Employed in the labeling and modification of biomolecules for research and diagnostic purposes.

Medicine:

Drug Development: Potential use in the design of boronic acid-based drugs targeting various diseases.

Industry:

Catalysis: Serves as a catalyst or ligand in various industrial chemical processes.

科学的研究の応用

有機合成

この化合物は、特に炭素-炭素結合の形成において、有機合成における貴重な試薬です。 鈴木・宮浦カップリング反応 によく使用され、これは複雑な有機分子の構築に不可欠です。この反応は、医薬品、農薬、有機材料の合成で広く使用されています。

材料科学

材料科学では、この化合物はホウ素ドープ半導体 の製造のための前駆体として役立ちます。ホウ素原子を半導体格子に組み込むことで、研究者は材料の電気的特性を大幅に変えることができ、これは電子デバイスの開発に不可欠です。

触媒

この化合物のボロン酸エステル基は、遷移金属の配位子として作用し、さまざまな化学反応で触媒として使用される錯体を形成することができます 。これらの触媒は反応速度、選択性、収率を向上させることができ、これは工業化学プロセスに有益です。

創薬

創薬では、この化合物は薬効を高め、毒性を軽減するためにファーマコフォアの修飾に使用されます 。生物活性分子にホウ素を導入する能力により、新規治療薬の開発のためのツールとなります。

高分子化学

この化合物は、高分子化学で、高分子にホウ酸エステル官能基を導入するために使用されます 。この修飾により、自己修復特性や外部刺激への応答性などのユニークな特性を持つ高分子を開発できます。

ナノテクノロジー

ナノテクノロジーでは、ホウ素含有ナノ材料の合成に使用されます 。これらの材料は、独自の光学特性と電子特性により、薬物送達、イメージング、センサーなど、さまざまな分野で潜在的な用途があります。

分析化学

分析化学者は、この化合物を誘導化剤として使用して、微量有機分子を検出および定量化します 。ホウ酸エステル基は、ジオールやその他の官能基と安定な錯体を形成することができ、これはさまざまな分析技術を使用して検出できます。

農学化学

最後に、農学化学では、この化合物は作物保護剤の製造に使用できます 。ホウ素部分は、除草剤や殺虫剤の活性にとって重要になる可能性があり、作物の害虫や病気の防除に貢献します。

作用機序

Target of Action

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane, also known as 2-[(Trimethylsilyl)ethynyl]phenylboronic acid pinacol ester, is primarily used in the field of synthetic chemistry as a reagent . Its primary targets are organic compounds that undergo carbon-carbon bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane, with a halide or pseudohalide under the influence of a palladium catalyst . The result is the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane, is a key step in various biochemical pathways, particularly in the synthesis of complex organic compounds . The reaction allows for the formation of biaryl compounds, which are common structural motifs in many biologically active compounds .

Pharmacokinetics

It’s worth noting that boronic esters, such as this compound, are susceptible to hydrolysis, especially at physiological ph . This property could potentially affect the compound’s stability and bioavailability in biological systems .

Result of Action

The primary result of the action of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a palladium catalyst and a base . Additionally, the reaction is typically performed in an aqueous or mixed aqueous-organic solvent . The compound’s susceptibility to hydrolysis at physiological pH also suggests that its stability could be affected by the pH of the environment.

生化学分析

Biochemical Properties

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis. The interaction of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane with palladium catalysts facilitates the formation of carbon-carbon bonds, making it an essential reagent in the synthesis of complex organic molecules .

Cellular Effects

The effects of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane exerts its effects through specific binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Furthermore, Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane can modulate gene expression by binding to DNA or RNA, influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

The stability and degradation of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane over time are critical factors in laboratory settings. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane can lead to changes in cell viability, proliferation, and differentiation. In vivo studies have also indicated that this compound can accumulate in tissues over time, potentially leading to adverse effects on organ function .

Dosage Effects in Animal Models

The effects of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane vary with different dosages in animal models. Low doses of this compound have been shown to have minimal impact on physiological processes, while higher doses can lead to significant changes in metabolic and cellular functions. Threshold effects have been observed, where a certain dosage level triggers a marked response in the organism. Additionally, high doses of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane can result in toxic or adverse effects, such as organ damage and impaired immune function .

Metabolic Pathways

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane can influence the levels of key metabolites, such as ATP, NADH, and other cofactors, thereby affecting cellular energy balance and redox status .

Transport and Distribution

The transport and distribution of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane is an important determinant of its activity and function. This compound can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

類似化合物との比較

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane: Similar structure but with a different substitution pattern on the phenyl ring.

Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: Contains multiple boronic ester groups for enhanced cross-coupling efficiency.

Uniqueness:

The presence of the ethynyl group in Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane provides unique reactivity and potential for forming conjugated systems, distinguishing it from other boronic esters.

This detailed overview highlights the significance of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable tool in organic synthesis and materials science.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

特性

IUPAC Name |

trimethyl-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO2Si/c1-16(2)17(3,4)20-18(19-16)15-11-9-8-10-14(15)12-13-21(5,6)7/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIPMGSJOHTUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675342 | |

| Record name | Trimethyl{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-52-3 | |

| Record name | Trimethyl{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trimethyl({2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloro-3-pyridinyl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B1502915.png)

![6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1502924.png)

![8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1502929.png)